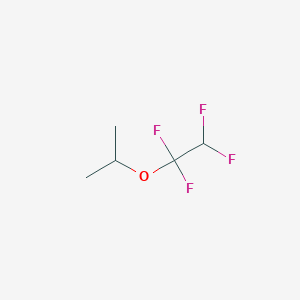
1-Isopropoxy-1,1,2,2-tetrafluoroethane
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1,1,2,2-tetrafluoroethane can be synthesized through the reaction of isopropanol with tetrafluoroethylene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and efficient production rates .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxy-1,1,2,2-tetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isopropoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles, typically under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Oxidation Reactions: Oxidation typically yields carbonyl-containing compounds.
Wissenschaftliche Forschungsanwendungen
1-Isopropoxy-1,1,2,2-tetrafluoroethane has diverse applications in scientific research, including:
Organic Synthesis Enhancements: Used as a reagent in the efficient one-stage deprotection/reduction of 1,2-O-isopropylidenefuranose derivatives to the corresponding tetrahydrofurans.
Material Science Applications: Contributes to the development of fluorinated polyhedral oligomeric silsesquioxane-based shape amphiphiles, which show promising self-assembly behavior and novel hierarchical structures.
Kinetic and Mechanistic Studies: Investigated for its isomerization reactions, providing insights into reaction mechanisms and catalytic processes.
Innovations in Polymer Science: Explored for creating polymers with unique properties through photopolymerization and thermal polymerization processes.
Solubility and Diffusivity in Ionic Liquids:
Wirkmechanismus
The mechanism of action of 1-Isopropoxy-1,1,2,2-tetrafluoroethane involves its interaction with various molecular targets and pathways. The compound’s high chemical stability and low reactivity make it an effective solvent and reagent in various chemical processes. Its interactions with molecular targets are primarily governed by its fluorinated ether structure, which influences its solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
- 1,1,2,2-Tetrafluoroethyl-iso-Propyl Ether
- 2-(1,1,2,2-Tetrafluoroethoxy)propane
- Isopropyl 1,1,2,2-tetrafluoroethyl ether
Uniqueness: 1-Isopropoxy-1,1,2,2-tetrafluoroethane stands out due to its unique combination of low boiling point, high chemical stability, and non-flammability. These properties make it particularly suitable for applications requiring a stable and inert solvent .
Eigenschaften
IUPAC Name |
2-(1,1,2,2-tetrafluoroethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F4O/c1-3(2)10-5(8,9)4(6)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPBKZUVKDTCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621437 | |
| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757-11-9 | |
| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



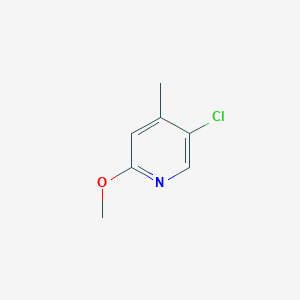

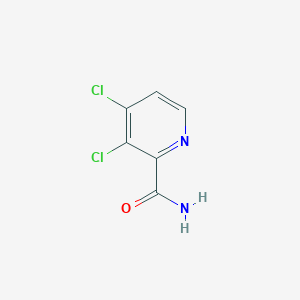
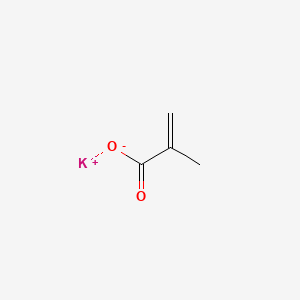
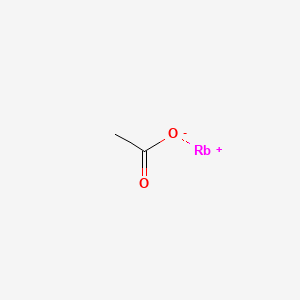
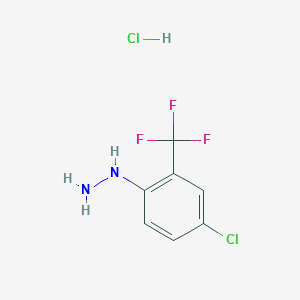
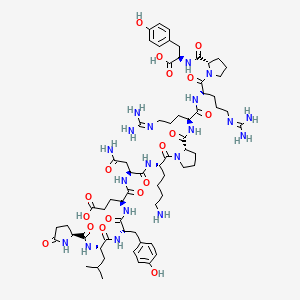
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
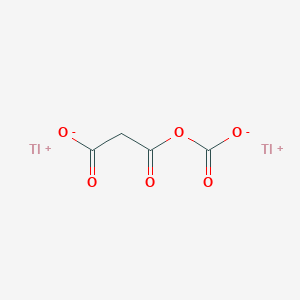
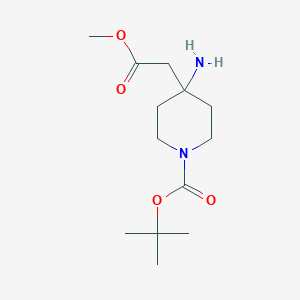


![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)
